molecular formula C18H15FN2O2 B2427134 Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate CAS No. 1207046-59-0

Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate

Cat. No. B2427134
CAS RN: 1207046-59-0
M. Wt: 310.328
InChI Key: HMSKNAQPKOEFPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate”, has been a topic of interest in recent years . Various methods have been explored, including microwave synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions .

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly methods for synthesizing quinoline derivatives, including “Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate”.

properties

IUPAC Name

methyl 8-fluoro-4-(3-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-5-3-6-12(9-11)20-15-10-16(18(22)23-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSKNAQPKOEFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate

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